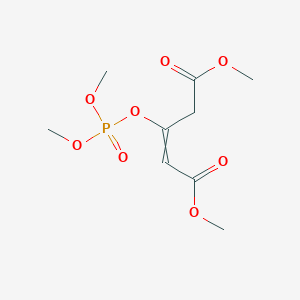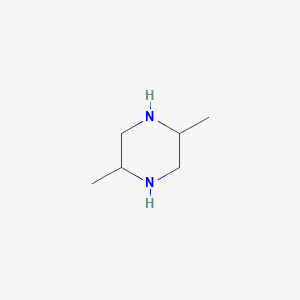
trans-2-(diméthylamino)cyclohexanol
Vue d'ensemble
Description
Trans-2-(Dimethylamino)cyclohexanol (TDCH) is an organic compound widely used in laboratory experiments due to its versatility and low toxicity. It is a white crystalline solid with a melting point of 166°C and a boiling point of 207°C. TDCH is an important intermediate in the synthesis of a wide range of compounds, including dyes, pharmaceuticals, and other organic compounds. It is also used as a reagent in the synthesis of polymers and other materials.
Applications De Recherche Scientifique
Synthèse de composés bi(poly)- et macrocycliques
trans-2-(diméthylamino)cyclohexanol: sert de brique de construction efficace pour la synthèse de composés bi(poly)- et macrocycliques. Ces composés ont des applications potentielles dans divers domaines, notamment :
- Pharmaceutiques: Certains dérivés présentent des propriétés antitumorales et sont étudiés comme médicaments potentiels .
- Catalyse: Les macrocycles avec des fragments de This compound sont utilisés comme ligands chiraux et catalyseurs pour les transformations énantiosélectives .
- Science des matériaux: De nouveaux matériaux poreux organiques peuvent être développés à partir de ces structures macrocycliques, ce qui pourrait avoir des implications dans les technologies de filtration, de stockage et de capteurs .
Développement de médicaments antidiabétiques
Des recherches indiquent que certains dérivés lactames de This compound pourraient inhiber la phosphatase PTP1B, ce qui en fait des candidats potentiels pour les médicaments contre le diabète de type 2 .
Agents antiprolifératifs
Des adduits énantiomériquement purs dérivés de This compound ont montré une activité antiproliférative comparable à celle du cisplatine, ce qui suggère leur utilisation dans le traitement du cancer .
Synthèse énantiosélective
Le composé est utilisé dans la synthèse d’hétérocycles azotés énantiomériquement purs, qui sont importants pour créer des substances ayant des activités optiques spécifiques nécessaires dans certaines applications pharmaceutiques .
Transformations chimiques
This compound: ses dérivés sont des catalyseurs pour des transformations chimiques importantes, qui peuvent être appliquées en chimie synthétique pour la production de molécules complexes .
Synthèse organique
Ce composé est impliqué dans la synthèse des quinoxalines et d’autres hétérocycles contenant de l’azote, qui sont précieux dans le développement de produits pharmaceutiques et agrochimiques .
Chimie analytique
Le spectre de masse de This compound peut être utilisé en chimie analytique pour l’identification et la quantification de ce composé dans divers mélanges .
Spectroscopie photoélectronique
This compound: est étudié à l’aide de la spectroscopie photoélectronique pour comprendre la liaison hydrogène intramoléculaire, ce qui est crucial pour la conception de molécules ayant des propriétés chimiques et physiques souhaitées<a aria-label="3: trans-2-(Dimethylamino)cyclohexanol" data-citationid="ca31c7d1-695b-4adb-c8a6-b0
Safety and Hazards
Safety data sheets suggest that compounds similar to “trans-2-(Dimethylamino)cyclohexanol” may be combustible and could cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .
Propriétés
IUPAC Name |
(1R,2R)-2-(dimethylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVLAQFZSUWHR-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15910-74-4 | |
| Record name | rac-(1R,2R)-2-(dimethylamino)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What challenges were encountered in synthesizing the mandelates of cis and trans-2-(Dimethylamino)cyclohexanol?
A1: The research highlights difficulties in preparing the mandelate esters of both cis and trans-2-(Dimethylamino)cyclohexanol. [] Specifically, the cis isomer reacts with 2-chloro-2-phenylacetyl chloride, the precursor to the mandelate, forming the quaternary chloride VIII instead of the desired ester. [] The trans isomer's 2-chloro-2-phenylacetate derivative undergoes unwanted saponification before substitution can occur. [] This highlights the influence of stereochemistry on the reactivity of these compounds.
Q2: What are some of the properties of the synthesized 2-(dimethylamino)cyclohexanyl esters?
A2: While the abstract doesn't delve into specific properties, it mentions that the preparation and properties of both cis and trans-2-(dimethylamino)cyclohexanyl acetates and benzilates are described within the paper. [] This suggests that the research likely explores characteristics such as their physical state, melting point, and potentially spectroscopic data.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)






![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)


